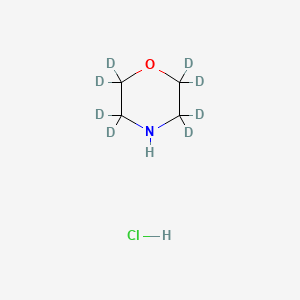

Morpholine-d8 Hydrochloride

Description

BenchChem offers high-quality Morpholine-d8 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-d8 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-PHHTYKMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678651 |

Source

|

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107650-56-5 |

Source

|

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quintessential Internal Standard for Modern Bioanalysis

An In-Depth Technical Guide to Morpholine-d8 Hydrochloride: Properties, Applications, and Methodologies

In the landscape of drug discovery and development, the demand for analytical precision is absolute. The journey from a promising lead compound to a clinical candidate is paved with quantitative data, where accuracy and reproducibility are paramount. Morpholine-d8 Hydrochloride (C₄D₈HNO·HCl) emerges not merely as a deuterated molecule, but as a critical tool designed to ensure the integrity of this data. It is the stable isotope-labeled (SIL) counterpart to the morpholine moiety, a heterocyclic motif frequently incorporated by medicinal chemists to enhance the pharmacokinetic properties of drug candidates.[1][2]

This guide, prepared for the discerning researcher and drug development professional, moves beyond a simple cataloging of properties. It delves into the core principles of why Morpholine-d8 Hydrochloride is an exemplary internal standard, provides field-tested methodologies for its application, and offers the technical insights necessary for its seamless integration into demanding analytical workflows, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Section 1: Core Physicochemical and Quality Specifications

Understanding the fundamental properties of a reference standard is the bedrock of any robust analytical method. Morpholine-d8 Hydrochloride is synthesized to high purity, ensuring that its performance is predictable and consistent. The hydrochloride salt form generally confers improved handling characteristics and aqueous solubility over the free base.

Table 1: Core Chemical Identifiers for Morpholine-d8 Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Morpholine-2,2,3,3,5,5,6,6-d8 Hydrochloride | [3] |

| CAS Number | 1107650-56-5 | [3][4][5] |

| Molecular Formula | C₄D₈H₂ClNO | [3][5][6] |

| Molecular Weight | 131.63 g/mol | [3][4][5] |

| Unlabeled CAS | 10024-89-2 (Morpholine HCl) |[4][7] |

Table 2: Physical and Quality Specifications

| Property | Typical Specification | Rationale and Importance |

|---|---|---|

| Isotopic Purity | ≥98 atom % D | [7][8] Ensures minimal isotopic crossover with the non-labeled analyte, preventing interference and biased quantification. |

| Chemical Purity | ≥98% | [9][10][11] Guarantees that the measured response is from the intended compound, free from impurities that could interfere with the assay. |

| Appearance | White to Off-White Solid | A standard quality control parameter. |

| Solubility | Soluble in aqueous and organic solvents | [9] High solubility is critical for preparing accurate stock solutions and ensuring compatibility with various biological matrices and mobile phases. |

| Storage Conditions | Store at room temperature, protected from light and moisture. |[7][10] Ensures long-term stability and prevents degradation. The hydrochloride salt is generally stable under these conditions.[7] |

Section 2: The Critical Role of Deuteration in Quantitative Analysis

The substitution of eight hydrogen atoms with deuterium is the defining feature of Morpholine-d8 Hydrochloride. This isotopic enrichment is the key to its function as a superior internal standard in mass spectrometry.

The Principle of an Ideal Internal Standard (IS): The core challenge in quantitative bioanalysis, especially with complex matrices like plasma or tissue homogenates, is accounting for sample loss during preparation and variability in instrument response (e.g., ion suppression). An ideal IS is a compound added at a known concentration to every sample and standard, which behaves identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by the detector.

Why Deuteration Achieves This Ideal:

-

Physicochemical Mimicry: Deuterium is chemically almost identical to hydrogen. Therefore, Morpholine-d8 HCl has nearly the same polarity, solubility, and chromatographic retention time as its non-labeled analog. It co-elutes from the LC column, ensuring it experiences the exact same matrix effects at the same time as the analyte.

-

Mass Distinction: The key difference is mass. With eight deuterium atoms, Morpholine-d8 HCl has a mass shift of +8 Daltons compared to its unlabeled counterpart. This allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and without interference.

-

Quantification by Ratio: By calculating the ratio of the analyte's peak area to the IS's peak area, any variations in sample preparation or instrument performance are normalized, leading to highly accurate and precise quantification.

Section 3: Primary Applications in Pharmaceutical Research

Morpholine-d8 Hydrochloride is not a therapeutic agent itself, but a critical enabler for the development of such agents.[6] Its applications are centered around quantitative and structural analysis.

-

Internal Standard for Pharmacokinetic (PK) Studies: This is its principal application.[9] Many developmental and marketed drugs contain a morpholine ring.[1][12] When studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of these drugs, Morpholine-d8 HCl serves as the internal standard for their quantification in biological fluids like plasma, urine, and tissue homogenates.[2][9]

-

Quantitative NMR (qNMR): In qNMR, a certified standard is used to determine the exact concentration or purity of a substance. Due to its clean NMR signal and chemical stability, Morpholine-d8 HCl can be used as a reference standard in qNMR workflows.[9] Its distinct signals do not overlap with many common analytes or solvent impurities.[9]

-

Metabolite Identification and Tracing: In metabolic studies, SIL compounds can be used to help distinguish drug-related metabolites from endogenous matrix components in a mass spectrometer. The predictable mass shift helps in tracing the metabolic fate of the morpholine moiety.[9]

-

Reactant for Labeled Synthesis: Morpholine-d8 Hydrochloride can be used as a starting material for the synthesis of more complex deuterated molecules. For example, it is a reactant in the synthesis of Moclobemide-d8, a labeled version of the monoamine oxidase inhibitor.[3]

Section 4: Field-Proven Methodology: Bioanalytical Workflow for a Morpholine-Containing Drug

This section provides a representative, step-by-step protocol for the quantification of a hypothetical morpholine-containing drug ("Analyte-X") in human plasma using Morpholine-d8 HCl as the internal standard. This protocol is designed to be a self-validating system, incorporating calibration standards and quality controls.

Objective: To accurately determine the concentration of Analyte-X in plasma samples from a clinical study.

Materials:

-

Analyte-X Reference Standard

-

Morpholine-d8 Hydrochloride (Internal Standard, IS)

-

Control Human Plasma (K₂EDTA)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Solvent)

-

Methanol and Water (HPLC Grade, for mobile phases and stock solutions)

Protocol Steps:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve Analyte-X and Morpholine-d8 HCl in methanol to prepare 1.00 mg/mL primary stock solutions.

-

Perform serial dilutions in 50:50 Methanol:Water to create working solutions for calibration standards and a separate working solution for the IS (e.g., at 100 ng/mL).

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike control plasma with the Analyte-X working solutions to create a calibration curve (e.g., 8-10 non-zero points, ranging from 0.5 to 1000 ng/mL).

-

Separately, prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL).

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of each sample (calibrator, QC, or unknown study sample) into a 96-well microplate.

-

Add 10 µL of the IS working solution (100 ng/mL) to every well except for the "blank" wells.

-

Vortex mix briefly.

-

Add 200 µL of ice-cold ACN with 0.1% Formic Acid to each well to precipitate plasma proteins.

-

Seal the plate and vortex mix for 2-3 minutes.

-

Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from endogenous interferences and co-elution of Analyte-X and the IS.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions: Optimize and monitor specific parent → fragment ion transitions for both Analyte-X and Morpholine-d8 HCl.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Interpolate the concentrations of the QC and unknown samples from the regression equation.

-

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is as critical as achieving analytical accuracy. While a specific Safety Data Sheet (SDS) for Morpholine-d8 Hydrochloride should always be consulted, the handling precautions are guided by the properties of its parent compound, morpholine.

-

Hazards: The non-labeled parent compound, morpholine, is classified as a flammable liquid and is corrosive.[13][14] It is harmful if swallowed or inhaled and toxic in contact with skin, causing severe skin burns and eye damage.[13][15] Users must assume Morpholine-d8 Hydrochloride carries similar hazards.

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13] As recommended by suppliers, protect from light and moisture to ensure long-term chemical integrity.[7][10]

Conclusion

Morpholine-d8 Hydrochloride stands as a testament to the enabling power of stable isotope chemistry in modern pharmaceutical science. Its properties align perfectly with the theoretical ideal of an internal standard for mass spectrometry, offering a near-perfect mimic of its unlabeled counterparts distinguished only by mass. This allows researchers to normalize for experimental variability, thereby generating the high-fidelity pharmacokinetic and bioanalytical data required to make critical decisions in the drug development pipeline. By understanding its properties, mastering its application through robust protocols, and adhering to safe handling practices, scientists can fully leverage this essential analytical tool to advance the next generation of therapeutics.

References

-

Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Morpholine-d8: Buy High-Purity Compound for NMR & LC-MS. Retrieved January 15, 2026, from ResolveMass. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine-2,2,3,3,5,5,6,6-d8. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved January 15, 2026, from Penta Chemicals. Available at: [Link]

-

P.C.H., et al. (2015). An Efficient and Scalable Process to Produce Morpholine-d8. ResearchGate. Available at: [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 15, 2026, from Chemos. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Morpholine. Retrieved January 15, 2026, from Redox. Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

-

ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 15, 2026, from Ataman Kimya. Available at: [Link]

-

Cataldi, T. R. I., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. Available at: [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

R.A. B., et al. (2002). High-performance liquid chromatography-mass spectrometry-mass spectrometry analysis of morphine and morphine metabolites and its application to a pharmacokinetic study in male Sprague-Dawley rats. Journal of Chromatography B. Available at: [Link]

-

Vankayalapati, H., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Available at: [Link]

-

Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565). Retrieved January 15, 2026, from HMDB. Available at: [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. MORPHOLINE-2,2,3,3,5,5,6,6-D8 HYDROCHLORIDE | 1107650-56-5 [chemicalbook.com]

- 4. Morpholine-d8 Hydrochloride | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. medkoo.com [medkoo.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Morpholine-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. isotope.com [isotope.com]

- 11. isotope.com [isotope.com]

- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. atamankimya.com [atamankimya.com]

- 15. redox.com [redox.com]

- 16. chemos.de [chemos.de]

Morpholine-d8 Hydrochloride (CAS: 1107650-56-5): A Technical Guide to its Application in Modern Drug Discovery and Analytical Science

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Morpholine-d8 Hydrochloride (CAS No. 1107650-56-5), a deuterated analogue of morpholine hydrochloride. As a stable isotope-labeled (SIL) compound, it serves as an indispensable tool in modern pharmaceutical research and development. Its primary application as an internal standard in mass spectrometry and a reference material in quantitative nuclear magnetic resonance (qNMR) is critical for enhancing the accuracy, precision, and robustness of bioanalytical methods. We will delve into its physicochemical properties, synthesis, and quality control, while providing detailed, field-proven protocols for its core applications. This document is intended to equip researchers, analytical chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their workflows.

The Role of Stable Isotope Labeling in Pharmaceutical Sciences

The journey of a drug candidate from discovery to clinical approval is underpinned by rigorous analytical testing. A key challenge in this process, particularly in bioanalysis, is accurately quantifying a drug or its metabolites within a complex biological matrix like plasma or tissue. Stable isotope labeling, the technique of replacing one or more atoms in a molecule with their non-radioactive isotopes, is a cornerstone of modern analytical chemistry.[1]

The most common substitution in drug development involves replacing hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). This substitution, while seemingly minor, has profound implications rooted in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[][3] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[]

This principle is expertly exploited in two major areas:

-

Improving Pharmacokinetics (PK): By strategically replacing hydrogens at sites of metabolic attack ("soft spots"), the metabolic breakdown of a drug can be slowed. This can lead to improved PK profiles, such as a longer half-life, which may allow for lower or less frequent dosing.[4][5][6] Deutetrabenazine, the first FDA-approved deuterated drug, is a prime example of this success.[5]

-

Enhancing Analytical Accuracy: A deuterated version of an analyte is the ideal internal standard for quantitative mass spectrometry. It is chemically identical to the non-labeled analyte, meaning it behaves the same way during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer.[7][8]

The morpholine ring itself is a "privileged structure" in medicinal chemistry, featured in numerous approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[9][10][11] Its favorable physicochemical properties often improve solubility and pharmacokinetic profiles.[10][12] Therefore, Morpholine-d8 Hydrochloride, as the deuterated analogue of a common pharmaceutical building block, is a highly relevant and powerful analytical tool.[11]

Physicochemical Properties of Morpholine-d8 Hydrochloride

A thorough understanding of a reference standard's properties is fundamental to its correct application. Morpholine-d8 Hydrochloride is the deuterated form of morpholinium chloride, the salt formed from the reaction of morpholine with hydrochloric acid.[9]

| Property | Value | Source(s) |

| CAS Number | 1107650-56-5 | [13][14][15][16] |

| Synonyms | Morpholine-2,2,3,3,5,5,6,6-d8 Hydrochloride | [13][15] |

| Molecular Formula | C₄H₂D₈ClNO | [16][17] |

| Molecular Weight | ~131.63 g/mol | [16][17] |

| Typical Isotopic Purity | ≥98 atom % D | |

| Typical Chemical Purity | ≥98% (CP) | |

| Appearance | White to off-white solid | Inferred from typical hydrochloride salts |

| Solubility | Soluble in water | [9] |

| Storage Conditions | 2-8°C, dry, dark environment | [17][18] |

Synthesis and Quality Control: Ensuring Analytical Integrity

The utility of Morpholine-d8 Hydrochloride as a standard is directly dependent on its purity. Both its chemical purity (absence of other compounds) and isotopic purity (degree of deuteration) must be rigorously controlled and verified.

Synthetic Pathway

The synthesis is a two-step process that leverages a scalable and efficient H/D exchange reaction.

-

Step 1: Synthesis of Morpholine-d8 (Free Base): The core of the process is the exchange of all eight methylene hydrogens in morpholine with deuterium. This is effectively achieved using Deuterium Oxide (D₂O) as the sole deuterium source and a Raney Nickel catalyst. This one-pot process allows for a near-complete isotopic exchange.[19] The choice of Raney Nickel is causal; it is a highly active hydrogenation/dehydrogenation catalyst that facilitates the reversible cleavage and formation of C-H bonds on its surface, allowing for efficient exchange with deuterium from D₂O.

-

Step 2: Formation of the Hydrochloride Salt: The resulting Morpholine-d8 free base is then treated with hydrochloric acid (HCl). The basic nitrogen atom of the morpholine ring is protonated, forming the stable and solid Morpholine-d8 Hydrochloride salt.[9] This salt form enhances stability and simplifies handling and weighing compared to the liquid free base.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. atamankimya.com [atamankimya.com]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine-d8 Hydrochloride | LGC Standards [lgcstandards.com]

- 14. Morpholine-d8 HCl - CAS:1107650-56-5 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 15. MORPHOLINE-2,2,3,3,5,5,6,6-D8 HYDROCHLORIDE | 1107650-56-5 [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. medkoo.com [medkoo.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. researchgate.net [researchgate.net]

The Role of Morpholine-d8 Hydrochloride in Advanced Research Analytics: A Technical Guide

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of modern research, particularly within drug development and safety assessment, the demand for analytical precision is non-negotiable. The ability to accurately quantify minute concentrations of target molecules in complex biological or environmental matrices is fundamental to generating reliable and reproducible data. This guide delves into the critical role of Morpholine-d8 Hydrochloride, a stable isotope-labeled (SIL) compound, in achieving this precision. While morpholine itself is a versatile organic compound used as a building block in numerous pharmaceuticals, including the anticancer agent gefitinib and the antibiotic linezolid, its deuterated counterpart serves a more specialized and equally vital purpose in the analytical realm.[1]

This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Morpholine-d8 Hydrochloride's primary application as an internal standard in mass spectrometry-based assays. We will explore the fundamental principles that make SILs the gold standard for quantification, and provide detailed, field-proven protocols for its use in two critical research areas: pharmacokinetic analysis of pharmaceuticals and the trace-level detection of carcinogenic impurities.

Core Principles: Why Stable Isotope-Labeled Internal Standards are Essential

Quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variations that can compromise accuracy. These variations can arise during sample preparation (e.g., incomplete extraction) or during analysis (e.g., instrument fluctuations and matrix effects).

Matrix Effects and Ion Suppression: A significant challenge in LC-MS/MS is the phenomenon of "matrix effects." Co-eluting compounds from the sample matrix (such as salts, lipids, or proteins in plasma) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of its signal. This effect is often unpredictable and can be a major source of analytical irreproducibility.

A stable isotope-labeled internal standard, such as Morpholine-d8 Hydrochloride, is the most effective tool to counteract these issues. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical and physical properties.

The Advantages of Morpholine-d8 Hydrochloride as an Internal Standard:

-

Co-elution with Analyte: It behaves almost identically to the non-labeled analyte during chromatographic separation, ensuring that both compounds experience the same matrix effects at the same time.

-

Similar Extraction Recovery: Its physicochemical properties are so similar to the analyte that it mirrors the analyte's behavior during sample extraction and cleanup, compensating for any sample loss.

-

No Interference with Analyte Signal: Due to its higher mass, its signal is clearly distinguishable from the analyte's signal in the mass spectrometer.

-

Improved Accuracy and Precision: By calculating the ratio of the analyte's signal to the internal standard's signal, variations from matrix effects and other sources are normalized, leading to significantly more accurate and precise quantification.

Application I: Pharmacokinetic Studies of Morpholine-Containing Drugs - The Case of Gefitinib

Gefitinib is an oral medication used to treat certain types of non-small cell lung cancer. Its molecular structure contains a morpholine moiety.[1] Accurate determination of its concentration in patient plasma is crucial for pharmacokinetic studies, which inform dosing regimens and help understand drug metabolism. Morpholine-d8 Hydrochloride can be used as a component to synthesize a suitable internal standard, such as Gefitinib-d6, for this analysis.

Workflow for Gefitinib Quantification in Human Plasma

The following diagram illustrates the typical workflow for quantifying gefitinib in plasma samples using a deuterated internal standard.

Caption: Workflow for Gefitinib Analysis using a Deuterated Internal Standard.

Detailed Experimental Protocol: LC-MS/MS Quantification of Gefitinib

This protocol is synthesized from established methods for the analysis of gefitinib in biological matrices.[2][3][4][5][6][7]

1. Materials and Reagents:

-

Gefitinib analytical standard

-

Gefitinib-d6 (internal standard, synthesized using a morpholine-d8 precursor)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

2. Standard and Sample Preparation:

-

Internal Standard (IS) Spiking Solution: Prepare a solution of Gefitinib-d6 in methanol at a concentration of 50 ng/mL.

-

Calibration Standards: Spike known concentrations of gefitinib into blank human plasma to create a calibration curve (e.g., 5-1000 ng/mL).

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 400 µL of the IS spiking solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent)

-

Column: Reversed-phase C18 column (e.g., X-Terra RP18, 50 × 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic elution with 35% Mobile Phase A and 65% Mobile Phase B.

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Mass Spectrometry Parameters (MRM Transitions):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Gefitinib | 447.1 | 128.1 | 150 |

| Gefitinib-d6 (IS) | 453.1 | 128.1 | 150 |

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the gefitinib and Gefitinib-d6 MRM transitions.

-

Calculate the peak area ratio (Gefitinib / Gefitinib-d6).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of gefitinib in unknown samples by interpolating their peak area ratios from the calibration curve.

Application II: Environmental and Food Safety - Detection of N-Nitrosomorpholine (NMOR)

Morpholine can react with nitrites under certain conditions to form N-nitrosomorpholine (NMOR), a compound classified as a potential human carcinogen.[8] This reaction can occur in various matrices, including certain foods, cosmetics, and industrial fluids. Consequently, sensitive and accurate methods are required to monitor NMOR at trace levels. Morpholine-d8 can be used to synthesize NMOR-d8, which serves as an ideal internal standard for this analysis by GC-MS.

Logical Flow for NMOR Quantification

This diagram outlines the logical steps for the precise quantification of NMOR in a sample matrix.

Caption: Logical flow for N-Nitrosomorpholine (NMOR) quantification.

Detailed Experimental Protocol: GC-MS Quantification of NMOR

This protocol is based on established methods for nitrosamine analysis in various matrices.[8][9][10]

1. Materials and Reagents:

-

N-Nitrosomorpholine (NMOR) analytical standard

-

N-Nitrosomorpholine-d8 (NMOR-d8) internal standard

-

Dichloromethane (GC grade)

-

Methanol (GC grade)

-

Sodium hydroxide solution (e.g., 1M)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Coconut charcoal) if required for specific matrices.

2. Standard and Sample Preparation:

-

Internal Standard (IS) Spiking Solution: Prepare a solution of NMOR-d8 in dichloromethane at a concentration of 100 ng/mL.

-

Calibration Standards: Prepare a series of NMOR standards in dichloromethane (e.g., 1-100 ng/mL), each containing the IS at 100 ng/mL.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Take a known volume or weight of the sample (e.g., 10 mL of a liquid sample).

-

Add 100 µL of the IS spiking solution.

-

Make the sample alkaline with sodium hydroxide solution.

-

Extract with 2 x 5 mL portions of dichloromethane by vortexing for 5 minutes.

-

Combine the dichloromethane layers and pass them through a column of anhydrous sodium sulfate to remove water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

3. GC-MS/MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent

-

Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm x 0.5 µm)

-

Injector: Splitless mode, 250 °C

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp 1: 10 °C/min to 180 °C

-

Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes

-

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Mass Spectrometry Parameters (MRM Transitions):

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| NMOR | 116 | 86 | 56 |

| NMOR-d8 (IS) | 124 | 92 | 60 |

5. Data Analysis and Quantification:

-

The quantification process follows the same principles as the LC-MS/MS method: integrate peak areas, calculate the analyte-to-IS ratio, and determine the concentration from a calibration curve.

Physicochemical Properties and Synthesis Overview

The efficacy of Morpholine-d8 as an internal standard is rooted in its close physicochemical resemblance to its non-deuterated analog.

Table of Physicochemical Properties:

| Property | Morpholine | Morpholine-d8 | Rationale for Similarity |

| Molecular Formula | C₄H₉NO | C₄HD₈NO | Isotopic substitution |

| Molecular Weight | 87.12 g/mol | ~95.17 g/mol | Increased mass due to 8 deuterium atoms |

| Boiling Point | 128-129 °C | 126-130 °C | Minimal change due to similar intermolecular forces |

| Density | ~0.996 g/mL | ~1.086 g/mL | Deuterium is denser than protium |

| Basicity (pKa of conjugate acid) | ~8.5 | ~8.5 | Electronic structure is virtually identical |

| Solubility | Miscible with water | Miscible with water | Polarity and hydrogen bonding capability are unchanged |

Data compiled from various sources.[11][12][13]

Synthesis of Morpholine-d8 and its Hydrochloride Salt:

Morpholine-d8 is typically synthesized via a catalytic hydrogen-deuterium exchange reaction. A common method involves heating morpholine with deuterium oxide (D₂O) in the presence of a catalyst like Raney Nickel.[14] This process efficiently replaces all eight methylene hydrogens with deuterium atoms.

To prepare Morpholine-d8 Hydrochloride, the resulting deuterated morpholine base is reacted with hydrochloric acid. A method involves reacting the base with ammonium chloride in a suitable solvent like xylene at elevated temperatures, which yields the hydrochloride salt and ammonia gas.[15] The product can then be purified by recrystallization.

Conclusion: A Cornerstone of Analytical Confidence

Morpholine-d8 Hydrochloride represents more than just a deuterated molecule; it is a critical tool that empowers researchers to achieve the highest levels of accuracy and confidence in their quantitative data. By effectively mitigating the inherent variabilities of complex sample analysis, particularly the unpredictable nature of matrix effects in mass spectrometry, it ensures that the reported concentrations of target analytes are both precise and true. Whether in the meticulous environment of a clinical trial monitoring drug pharmacokinetics or in the vigilant screening for carcinogenic contaminants, the principles and protocols outlined in this guide demonstrate the indispensable role of Morpholine-d8 Hydrochloride in upholding scientific integrity and advancing research.

References

-

Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

- CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (1998). Google Patents.

-

A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. (n.d.). Waters Corporation. Available at: [Link]

-

Morpholine. (n.d.). NIST WebBook. Available at: [Link]

-

An Efficient and Scalable Process to Produce Morpholine-d8. (2015). ResearchGate. Available at: [Link]

-

Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent Technologies. Available at: [Link]

-

Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma. (2021). Maastricht University. Available at: [Link]

-

MRM transitions and compound-specific MS settings. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. Available at: [Link]

-

Morpholines: stereochemistry and preferred steric course of quaternization. (n.d.). McMaster University. Available at: [Link]

-

Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. (2020). ResearchGate. Available at: [Link]

-

Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer. (2018). PubMed. Available at: [Link]

-

Morpholine Preparation from Diethanolamine. (2022). YouTube. Available at: [Link]

-

Synthesis of morpholines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods. (2022). Semantic Scholar. Available at: [Link]

-

Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. (2011). PubMed. Available at: [Link]

-

typical physical, chemical, and biological properties of morpholine and its different industrial applications. (n.d.). ResearchGate. Available at: [Link]

-

MORPHOLINE. (n.d.). atamankimya.com. Available at: [Link]

-

Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. (2011). ResearchGate. Available at: [Link]

-

A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. (n.d.). NIH. Available at: [Link]

-

Nitrosamines by GC-MS/MS. (n.d.). EDQM. Available at: [Link]

-

Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. (2020). MDPI. Available at: [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. edqm.eu [edqm.eu]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

- 11. Morpholine [webbook.nist.gov]

- 12. CAS 342611-02-3: Morpholine-2,2,3,3,5,5,6,6-d8 [cymitquimica.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]

Physical and chemical properties of deuterated morpholine

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Morpholine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated morpholine, with a primary focus on morpholine-d8. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide details the synthesis, characterization, and unique physicochemical properties conferred by isotopic substitution. We explore the impact of deuterium on spectroscopic signatures (NMR, MS, IR), discuss the kinetic isotope effect, and present detailed protocols for synthesis and analysis. The applications of deuterated morpholine as an internal standard in mass spectrometry and as a tool in mechanistic and pharmacokinetic studies are also highlighted, underscoring its value in modern chemical and pharmaceutical research.

Introduction: The Role of Deuteration in Modern Chemistry

The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a powerful strategy in chemical and pharmaceutical sciences. While nearly identical in steric profile, the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the kinetic isotope effect (KIE), which can significantly alter the rate of chemical reactions involving C-H bond cleavage.

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the context of deuteration, the higher dissociation energy of a C-D bond compared to a C-H bond means that reactions involving the cleavage of this bond will proceed more slowly. This effect is particularly important in drug metabolism, where cytochrome P450 enzymes often catalyze the oxidation of C-H bonds.

Applications of Deuterated Compounds in Pharmaceuticals

The strategic incorporation of deuterium into drug molecules can slow down their metabolic breakdown, a concept known as "metabolic switching".[1] This can lead to improved pharmacokinetic profiles, such as longer half-life, increased exposure, and potentially reduced formation of toxic metabolites.[1] Furthermore, deuterated compounds are indispensable as internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), providing high accuracy in pharmacokinetic and drug metabolism (DMPK) studies.[2]

Morpholine: A Privileged Scaffold in Medicinal Chemistry

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group.[3] Its unique properties, including water solubility and chemical stability, have made it a "privileged scaffold" in medicinal chemistry.[4][5] The morpholine moiety is a key component in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, where it often improves potency and pharmacokinetic properties.[3][5][6]

Introduction to Deuterated Morpholine

Deuterated morpholine, most commonly available as morpholine-2,2,3,3,5,5,6,6-d8 (morpholine-d8), is a form of morpholine where the eight hydrogen atoms attached to the carbon ring have been replaced with deuterium.[7][8] This isotopic substitution makes it a valuable tool for the applications described above, serving as a building block for deuterated active pharmaceutical ingredients (APIs) or as a high-fidelity internal standard for quantifying morpholine-containing drugs.[8]

Synthesis and Isotopic Purity

The utility of deuterated morpholine is directly dependent on its efficient synthesis and high isotopic purity. The presence of residual, non-deuterated isotopologues can interfere with analytical applications and dilute the therapeutic benefits of the KIE.

Common Synthetic Routes to Deuterated Morpholine

While various methods exist for synthesizing the morpholine ring itself[9], the most scalable and atom-economical approach for deuteration is a direct hydrogen-deuterium (H/D) exchange reaction. A published one-pot process utilizes D₂O as the deuterium source and a Raney Nickel catalyst to facilitate the near-complete exchange of all methylene hydrogens on the morpholine ring.[1] This method is advantageous due to its simplicity and the low cost of D₂O.[1]

Diagram: Synthesis Workflow

Caption: High-level workflow for the synthesis of Morpholine-d₈.

Determination of Isotopic Purity and Enrichment

Isotopic purity is a critical parameter for deuterated compounds.[10][11] It is typically defined as the percentage of molecules that contain the desired number of deuterium atoms. High isotopic enrichment (>98%) is crucial for internal standards to ensure accurate quantification.[8] The primary techniques for determining isotopic purity are mass spectrometry and nuclear magnetic resonance spectroscopy.[12] High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve and quantify the relative abundance of different H/D isotopologue ions (e.g., d0 through d8).[10][11]

Physicochemical Properties: A Comparative Analysis

Deuteration results in subtle but measurable changes to the physical properties of a molecule. These changes stem from the increased mass and the shorter, stronger C-D bond compared to the C-H bond.

Table: Comparison of Physical Properties

| Property | Morpholine | Morpholine-d8 | Rationale for Difference |

| Chemical Formula | C₄H₉NO | C₄HD₈NO | Isotopic Substitution |

| Molecular Weight | 87.12 g/mol [13] | 95.17 g/mol [7] | Mass of 8 D atoms vs. 8 H atoms |

| Boiling Point | 128.2 °C[14] | ~128-129 °C (Predicted) | Increased mass slightly raises boiling point. |

| Melting Point | -4.8 °C[14] | ~ -4 to -5 °C (Predicted) | Minimal change expected. |

| Density | 1.007 g/cm³ | ~1.08 g/cm³ (Predicted) | Increased molecular mass in a similar volume. |

Note: Data for Morpholine-d8 are based on supplier information and theoretical predictions, as comprehensive experimental studies are not widely published.

Chemical Properties

The chemical reactivity of deuterated morpholine is very similar to its non-deuterated counterpart, as they are electronically almost identical.[3][7]

-

Basicity : Morpholine is a base with a pKa of 8.36 for its conjugate acid.[5] Deuterium is known to have a slightly greater electron-donating inductive effect than hydrogen.[1] This could theoretically make deuterated morpholine marginally more basic, though this effect is typically very small and often negligible in practice.

-

Reactivity : Morpholine-d8 undergoes typical reactions of a secondary amine.[3] However, if a reaction mechanism involves the cleavage of a C-D bond on the ring, a significant kinetic isotope effect would be observed, resulting in a slower reaction rate compared to standard morpholine.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are essential for confirming the identity, structure, and isotopic purity of deuterated morpholine.[12]

Mass Spectrometry (MS)

MS is the definitive method for confirming molecular weight and isotopic distribution.

-

Expected Mass : In electron ionization (EI) or chemical ionization (CI), the molecular ion (M+) peak for morpholine-d8 will appear at m/z 95, a shift of +8 mass units from morpholine (m/z 87).

-

Isotopic Purity : High-resolution MS can be used to determine the isotopic purity by measuring the relative intensities of the ions from m/z 87 (d0) to 95 (d8).[10][11]

Protocol: High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

-

Sample Preparation : Prepare a dilute solution of the deuterated morpholine sample (e.g., 10-100 ng/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation : Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Method : Infuse the sample directly or via flow injection. Acquire data in positive ion mode, scanning a mass range that includes the molecular weights of all possible isotopologues (e.g., m/z 85-100).

-

Data Analysis :

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ for each isotopologue (d0 to d8).

-

Calculate the relative abundance of each isotopologue peak.

-

The isotopic purity is reported as the relative abundance of the desired deuterated species (e.g., d8) compared to the sum of all isotopologues.

-

Rationale : HRMS provides the necessary mass accuracy and resolution to distinguish between isotopologues and potential isobaric interferences, ensuring an accurate purity assessment.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for confirming the positions of deuterium substitution.

-

¹H NMR : The most dramatic effect is the disappearance of proton signals for the methylene groups at positions 2, 3, 5, and 6. A small residual signal may be present depending on the isotopic enrichment.

-

¹³C NMR : Carbon atoms attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling. A slight upfield shift (beta-isotope effect) may also be observed for these carbons compared to non-deuterated morpholine.[15]

-

²H (Deuterium) NMR : This technique directly detects the deuterium nuclei, providing a definitive confirmation of deuteration and the chemical environment of the deuterium atoms.[12]

Protocol: NMR Analysis for Structural Confirmation

-

Sample Preparation : Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent that does not have signals overlapping with the expected analyte signals (e.g., Chloroform-d, DMSO-d6).

-

¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. The absence of signals around ~2.8 ppm and ~3.7 ppm (typical shifts for morpholine protons) confirms deuteration at the carbon ring.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Observe the chemical shifts for the carbons. The signals for C2/C6 and C3/C5 should appear as multiplets (typically triplets) due to ¹J-coupling with deuterium.

-

²H NMR Acquisition : If available, acquire a ²H NMR spectrum. A signal in the aliphatic region confirms the presence of deuterium.

-

Rationale : This multi-nuclear approach provides orthogonal confirmation. ¹H NMR confirms the absence of protons, while ¹³C and ²H NMR confirm the presence and location of deuterium.[12][16]

Infrared (IR) Spectroscopy

IR spectroscopy can detect changes in bond vibrational frequencies. The C-D bond vibrates at a lower frequency than the C-H bond.

-

C-H Stretch : Typically observed around 2850–3000 cm⁻¹.

-

C-D Stretch : Expected to be observed at a lower wavenumber, approximately 2100–2200 cm⁻¹. The disappearance of the C-H stretch and the appearance of the C-D stretch is a strong indicator of successful deuteration.[12]

Diagram: Analytical Workflow for Characterization

Caption: Orthogonal analytical workflow for deuterated morpholine.

Applications in Research and Development

The unique properties of deuterated morpholine make it a highly valuable tool in several scientific domains.

-

Internal Standards for Quantitative Analysis : In LC-MS analysis, an ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression.[2] Deuterated morpholine and its derivatives are considered the "gold standard" for this purpose, as their chemical and physical properties are nearly identical to the non-deuterated analyte, but they are distinguishable by mass.[2][8]

-

Mechanistic Studies : The kinetic isotope effect can be used to probe reaction mechanisms. By comparing the reaction rates of a morpholine-containing compound with its deuterated analogue, researchers can determine if a C-H bond cleavage is part of the rate-determining step.[17]

-

Metabolic and Pharmacokinetic (DMPK) Studies : Deuterated morpholine can be used as a building block to synthesize deuterated drug candidates. These candidates can then be studied to see if the metabolic stability is improved, potentially leading to drugs with better safety and efficacy profiles.[2]

Conclusion

Deuterated morpholine is more than just a heavy version of a common solvent. It is a precision tool for the modern scientist. Its altered physicochemical properties, particularly its mass and bond strength, provide significant advantages in analytical and pharmaceutical research. From serving as a high-fidelity internal standard in LC-MS to enabling the development of next-generation pharmaceuticals with improved metabolic stability, the applications of deuterated morpholine are both critical and expanding. A thorough understanding of its synthesis, characterization, and unique properties, as outlined in this guide, is essential for leveraging its full potential.

References

-

An Efficient and Scalable Process to Produce Morpholine-d8. ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]

-

Morpholine. Wikipedia. [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. [Link]

-

Sinha, A. (2025). Buy Morpholine-d8: High-Purity Isotope-Labeled Compound for NMR and LC-MS Applications. ResolveMass Laboratories Inc. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

N-Nitrosomorpholine D8. SynZeal. [Link]

-

Morpholine Mass Spectrum. NIST WebBook. [Link]

-

Morpholine Physical Properties. NIST WebBook. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PMC. [Link]

-

Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Fülöp, F., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Quality Control Essentials for Deuterated Drug APIs. Alfa Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 342611-02-3: Morpholine-2,2,3,3,5,5,6,6-d8 [cymitquimica.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. Morpholine [webbook.nist.gov]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to Morpholine-d8 Hydrochloride: From Molecular Weight to Advanced Analytical Applications

Abstract

This technical guide provides an in-depth exploration of Morpholine-d8 Hydrochloride (C₄D₈HNO·HCl), a critical stable isotope-labeled internal standard used in high-sensitivity quantitative analysis. We will deconstruct its fundamental physicochemical properties, beginning with its molecular weight, and elucidate the rationale behind its synthesis and stringent quality control. The core of this guide is dedicated to its application as an internal standard in mass spectrometry, offering both theoretical grounding and a practical, step-by-step protocol for its use in a real-world analytical workflow. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and accurate quantification in complex matrices.

Foundational Physicochemical Properties of Morpholine-d8 Hydrochloride

Morpholine-d8 hydrochloride is the deuterated form of morpholine hydrochloride, where the eight hydrogen atoms on the morpholine ring have been substituted with deuterium, a stable isotope of hydrogen. This isotopic substitution is the cornerstone of its utility in analytical science, creating a compound that is chemically almost identical to its non-labeled counterpart but physically distinguishable by its increased mass.

Molecular Weight: The Key to Quantification

The molecular weight is a fundamental parameter for any chemical standard, as it is essential for preparing solutions of known concentration. The substitution of eight protium atoms (¹H, atomic weight ≈ 1.008 amu) with eight deuterium atoms (²H or D, atomic weight ≈ 2.014 amu) results in a significant mass shift.

The average molecular weight of Morpholine-d8 hydrochloride is consistently reported as 131.63 g/mol .[1][2][3][4] A more precise molecular weight, often used in high-resolution mass spectrometry, is 131.6306 g/mol .[5][6] This value is critical for accurately weighing the compound to prepare stock solutions for calibration curves and internal standard spiking solutions. The exact mass, which is the monoisotopic mass calculated using the most abundant isotopes, is 131.0953 Da.[1][5]

Core Data Summary

For ease of reference, the key quantitative and identifying properties of Morpholine-d8 hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | morpholine-2,2,3,3,5,5,6,6-d8 hydrochloride | [1] |

| CAS Number | 1107650-56-5 | [1][2][5] |

| Molecular Formula | C₄D₈HNO · HCl (variations exist) | [2][5] |

| Average Molecular Weight | 131.63 g/mol | [1][2][3][4] |

| Exact Mass | 131.0953 Da | [1][5] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

| Chemical Purity | Typically >98% | [1] |

| Appearance | To be determined (often a white solid) | [1] |

| Storage Conditions | Short term (days-weeks): 0-4°C; Long term (months-years): -20°C. Store dry and protected from light. | [1] |

Synthesis, Isotopic Labeling, and Quality Control

The value of Morpholine-d8 hydrochloride is directly tied to the quality of its synthesis and the resulting isotopic enrichment. Understanding this process provides confidence in its application.

The Rationale for Deuterium Labeling

Deuterium labeling is the gold standard for creating internal standards for mass spectrometry. The key reasons are:

-

Mass Shift : The +8 Da mass difference between the analyte (morpholine) and the internal standard (morpholine-d8) allows them to be easily distinguished by a mass spectrometer.

-

Chemical Equivalence : Deuterium and protium have nearly identical chemical properties. This means that during sample preparation (extraction, derivatization) and chromatographic separation, the labeled standard and the native analyte behave almost identically. This co-elution ensures that any sample-specific matrix effects or procedural losses affect both compounds equally, which is the fundamental principle of accurate internal standard correction.[8]

-

Stability : Deuterium is a stable, non-radioactive isotope, making it safe to handle in any standard laboratory environment.

Synthesis Pathway Overview

While multiple synthetic routes exist, an efficient and scalable method involves a direct hydrogen/deuterium (H/D) exchange on the morpholine precursor. A common approach uses a catalyst, such as Raney Nickel, with heavy water (D₂O) serving as the deuterium source.[9] This one-pot process facilitates a near-complete exchange of the methylene hydrogens. The resulting Morpholine-d8 free base is then converted to the hydrochloride salt, typically by reacting it with hydrochloric acid, which improves its stability and handling properties as a crystalline solid.[10]

Trustworthiness Through Quality Control

Every batch of a certified standard must undergo rigorous quality control to validate its identity, purity, and isotopic enrichment. This is a self-validating system ensuring the reliability of the final product. Key techniques include:

-

Mass Spectrometry (MS) : Confirms the mass of the labeled compound and determines the degree of isotopic enrichment (e.g., the percentage of molecules that are fully d8-labeled versus d7, d6, etc.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the molecular structure and the positions of the deuterium atoms. Quantitative NMR (qNMR) can be used to determine the chemical purity with high precision.[11]

-

Chromatography (GC/LC) : Assesses chemical purity by separating the main compound from any potential impurities.

The Gold Standard: Application in Quantitative Mass Spectrometry

The primary application of Morpholine-d8 hydrochloride is as an internal standard (IS) for the quantification of morpholine. This is particularly crucial in regulated environments such as food safety, environmental analysis, and pharmaceutical bioanalysis, where morpholine may be present as a contaminant, metabolite, or residue from processing aids.[12][13]

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that leverages a stable isotope-labeled internal standard. A known amount of the IS (Morpholine-d8 HCl) is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.

The fundamental assumption is that any loss of the target analyte during the multi-step workflow will be accompanied by a proportional loss of the IS.[8] The mass spectrometer does not measure absolute concentration; it measures the peak area response ratio of the analyte to the internal standard. By plotting this ratio against the known concentrations of the calibration standards, a calibration curve is generated. The concentration of the analyte in an unknown sample is then calculated from its measured peak area ratio using this curve.

Experimental Protocol: Quantification of Morpholine in Apple Juice by GC-MS

This protocol provides a detailed, self-validating workflow for determining morpholine residues in a complex food matrix, adapted from methodologies described in the literature.[13][14] Morpholine is often derivatized to improve its volatility and chromatographic behavior for GC-MS analysis.[14]

Reagents and Materials

-

Morpholine-d8 Hydrochloride (IS)

-

Morpholine (Certified Reference Material for calibrators)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane (DCM)

-

Methanol

-

Deionized Water

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Step-by-Step Methodology

1. Preparation of Stock Solutions:

- IS Stock (100 µg/mL): Accurately weigh 10 mg of Morpholine-d8 HCl. Using its molecular weight (131.63 g/mol ), calculate the equivalent weight of the free base (Morpholine-d8, MW ≈ 95.17 g/mol ). Dissolve in a final volume of 100 mL of methanol. Causality: The HCl salt is weighed for stability, but concentration is often expressed as the free base equivalent.

- Calibrator Stock (1 mg/mL): Prepare a stock solution of unlabeled morpholine in methanol.

- Working Solutions: Prepare a series of calibration standards (e.g., 10-500 µg/L) and a fixed-concentration IS working solution (e.g., 200 µg/L) by serial dilution in deionized water.

2. Sample Preparation & Extraction:

- Obtain apple juice samples and filter them through a 0.22 µm membrane.

- Pipette 20 mL of the filtered juice into a 50 mL centrifuge tube.

- Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the IS working solution to every sample, calibrator, and QC. Vortex briefly. This step is critical. The IS must be added at the beginning to account for all subsequent variability.

3. Derivatization:

- Add 1.0 mL of 6M HCl to the tube. Vortex for 30 seconds.

- Add 1.0 mL of saturated sodium nitrite (NaNO₂) solution. Causality: Under acidic conditions, the secondary amine of morpholine reacts with nitrite to form the stable, volatile N-nitrosomorpholine, which is ideal for GC analysis.[14]

- Incubate the reaction at 60°C for 15 minutes.

4. Liquid-Liquid Extraction (LLE):

- After cooling, add 5 mL of dichloromethane (DCM) to the tube.

- Vortex vigorously for 2 minutes to extract the N-nitrosomorpholine derivative into the organic layer.

- Centrifuge at 4000 rpm for 5 minutes to separate the layers.

- Carefully transfer the bottom DCM layer to a clean tube.

- Repeat the extraction with another 5 mL of DCM and combine the organic layers.

- Evaporate the pooled DCM extract to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of DCM and transfer to a GC vial for analysis.

5. GC-MS Analysis:

- GC Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm)

- Oven Program: 50°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

- Injector: 250°C, Splitless mode

- MS Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)

- Ions to Monitor:

- N-nitrosomorpholine (from analyte): m/z 116 (molecular ion), m/z 86 (quantifier)[13]

- N-nitrosomorpholine-d8 (from IS): m/z 124 (molecular ion), m/z 92 (quantifier)

Workflow Visualization

Conclusion

Morpholine-d8 hydrochloride is far more than a simple chemical with a defined molecular weight. It is an enabling tool for achieving the highest levels of accuracy and precision in quantitative science. Its design as a stable isotope-labeled analog to morpholine allows it to serve as an ideal internal standard, correcting for the inevitable variations in complex analytical workflows. By understanding its properties, synthesis, and the principles of its application, researchers, and drug development professionals can generate highly reliable and defensible data, ensuring confidence in results from discovery through to regulated quality control.

References

-

Topbatt Chemical Co., Ltd. Morpholine-d8 HCl. [Link]

-

Capot Chemical Co., Ltd. Morpholine-d8 hydrochloride Specifications. [Link]

-

ResolveMass Laboratories Inc. Buy Morpholine-d8: High-Purity Isotope-Labeled Compound. [Link]

-

ResearchGate. An Efficient and Scalable Process to Produce Morpholine-d8. [Link]

-

PubChem, National Center for Biotechnology Information. Morpholine-2,2,3,3,5,5,6,6-d8. [Link]

-

Ataman Kimya. MORPHOLINE. [Link]

-

NileRed (YouTube Channel). Morpholine Preparation from Diethanolamine. [Link]

-

ResearchGate. The derivatization reaction of morpholine. [Link]

-

OSHA. Morpholine (Method PV2123). [Link]

-

ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

National Center for Biotechnology Information (PMC). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

- Google Patents.Process for preparing morpholine hydrochloride as precursor of monoxydine.

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. scbt.com [scbt.com]

- 3. MORPHOLINE-2,2,3,3,5,5,6,6-D8 HYDROCHLORIDE | 1107650-56-5 [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. Morpholine-d8 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. Morpholine-d8 Hydrochloride, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Morpholine-d8 HCl

An In-Depth Technical Guide to the Synthesis and Characterization of Morpholine-d8 Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Morpholine-d8 Hydrochloride (Morpholine-d8 HCl), a critical isotopically labeled internal standard for advanced analytical applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Deuterated Morpholine

Morpholine, a simple heterocyclic compound, is a ubiquitous building block in medicinal chemistry and drug development. Its deuterated analogue, Morpholine-d8, where all eight methylene hydrogens are replaced with deuterium, serves an invaluable role in modern analytical science. The C-D bond is stronger than the C-H bond, leading to a significant kinetic isotope effect. This property makes deuterated compounds, including Morpholine-d8, highly valuable in several applications:

-

Internal Standards: In quantitative mass spectrometry (MS) workflows, such as LC-MS, Morpholine-d8 is an ideal internal standard.[1][2] It co-elutes with the non-labeled analyte but is easily distinguished by its higher mass, correcting for variations in sample preparation and instrument response.

-

Metabolic Studies: Deuterium labeling allows researchers to trace the metabolic fate of morpholine-containing drug candidates within biological systems, providing crucial insights into pharmacokinetics and potential metabolic liabilities.[1][3]

-

Reaction Mechanism Elucidation: The kinetic isotope effect can be leveraged to study reaction mechanisms, helping to determine rate-limiting steps involving C-H bond cleavage.[2]

This guide details a scalable and efficient synthesis of Morpholine-d8, its conversion to the stable hydrochloride salt, and the rigorous, multi-technique analytical workflow required to validate its structure and purity.

Synthesis of Morpholine-d8 Free Base via H/D Exchange

The most efficient and scalable route to Morpholine-d8 is through a direct hydrogen-deuterium (H/D) exchange reaction on the parent morpholine molecule. This approach is significantly more cost-effective than a multi-step synthesis from deuterated precursors.[4]

Principle of Catalytic H/D Exchange

The core of this synthesis is a heterogeneous catalytic exchange process. We employ Raney Nickel, a high-surface-area nickel catalyst, to facilitate the exchange of all eight methylene protons of morpholine with deuterium atoms from deuterium oxide (D₂O).

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is chosen for its high catalytic activity in hydrogenation and, in this context, H/D exchange reactions. It provides a surface where the C-H bonds are reversibly broken and reformed.[4]

-

Deuterium Source: Deuterium oxide (D₂O) is the most economical and readily available source of deuterium for achieving high levels of isotopic enrichment.[4]

-

One-Pot Process: A one-pot synthesis minimizes handling losses and simplifies the procedure, making it highly scalable and efficient.[4]

Experimental Protocol: Synthesis of Morpholine-d8

Materials:

-

Morpholine

-

Raney Nickel (50% slurry in water)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

High-pressure reactor with magnetic stirring and temperature control

Procedure:

-

Catalyst Preparation: Under an inert atmosphere (e.g., Argon), carefully wash the Raney Nickel slurry (e.g., 0.2 eq by weight) with D₂O three times to replace the water. This is a critical step to maximize deuterium incorporation.

-

Reaction Setup: Charge the high-pressure reactor with morpholine (1.0 eq), the washed Raney Nickel catalyst, and D₂O (10-15 eq by volume).

-

H/D Exchange: Seal the reactor and heat the mixture to 150-160 °C with vigorous stirring. The reaction is typically run for 48-72 hours to ensure complete exchange. The pressure will rise due to the vapor pressure of the solvent at this temperature.

-

Workup: Cool the reactor to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

-

Isolation: The filtrate contains Morpholine-d8 dissolved in D₂O. The product can be isolated by azeotropic distillation with a suitable solvent like toluene or by fractional distillation. The purity at this stage should be checked by GC-MS to confirm the completion of the H/D exchange.

Synthesis Workflow Diagram

Caption: Fig 1: Workflow for the catalytic synthesis of Morpholine-d8.

Conversion to Morpholine-d8 Hydrochloride

For analytical and pharmaceutical applications, converting the oily free base to a solid, stable salt is highly desirable. The hydrochloride salt offers improved handling, stability, and weighing accuracy.[5]